![molecular formula C20H21N3O2 B4507840 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide
Overview
Description
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced amines, and substituted indole derivatives, each with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The phenylacetyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole-3-carboxamide class. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂. The presence of the indole moiety, along with the phenylacetyl group, enhances its chemical reactivity and biological interactions.
Key Structural Features:
- Indole Core: Provides a scaffold for biological activity.
- Phenylacetyl Group: Modulates interactions with biological targets.
- Carboxamide Functional Group: Influences solubility and binding properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis.
Mechanism of Action:
The compound targets specific proteins essential for bacterial survival. For instance, it has been shown to inhibit MmpL3, a protein crucial for mycolic acid transport in mycobacterial cell walls, disrupting their integrity and function.
Compound Name | Targeted Pathogen | Mechanism of Action |
---|---|---|
This compound | Mycobacterium tuberculosis | Inhibition of MmpL3 |
Indole derivatives | Various mycobacteria | Disruption of cell wall synthesis |
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The indole structure is known for its ability to interact with various cellular pathways involved in cancer progression.
Case Study:
A study involving derivatives of indole compounds demonstrated that modifications at the phenyl ring could enhance anticancer efficacy against specific cancer cell lines, indicating that structural variations can lead to significant changes in biological activity .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives indicates that variations in substituents can significantly impact biological activity. For instance, the introduction of different acyl groups can enhance selectivity towards specific targets while minimizing cytotoxicity to normal cells .
Structural Variation | Biological Activity | Observations |
---|---|---|
Phenylacetyl vs. Alkyl groups | Enhanced antimicrobial activity | Increased binding affinity to MmpL3 |
Indole core modifications | Variable anticancer effects | Dependent on specific substitutions |
Properties
IUPAC Name |
1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEWGBPGDAXSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.